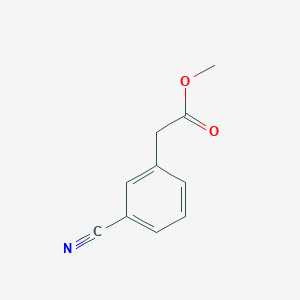

Methyl (3-cyanophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-cyanophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEWFZYSRHJDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363838 | |

| Record name | Methyl (3-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52798-00-2 | |

| Record name | Methyl (3-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl (3-cyanophenyl)acetate: Synthesis, Properties, and Applications

Foreword: Unveiling a Versatile Building Block in Modern Chemistry

Methyl (3-cyanophenyl)acetate stands as a pivotal intermediate in the landscape of organic synthesis, particularly within the realms of pharmaceutical and fine chemical development. Its unique molecular architecture, featuring a reactive ester, a strategically positioned nitrile group, and a phenyl ring, offers a trifecta of functionalities that chemists can exploit to construct complex molecular targets. This guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its applications, offering field-proven insights for researchers, scientists, and professionals in drug development. The protocols and data presented herein are curated to ensure technical accuracy and practical utility, forming a self-validating system for laboratory application.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis. This compound is a liquid at room temperature.[1][2] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [1] |

| Boiling Point | 279.8 °C at 760 mmHg | [3] |

| Density | 1.14 g/cm³ | [3] |

| Appearance | Liquid | [1][2] |

| CAS Number | 52798-00-2 | [2] |

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 3-cyanophenylacetic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis. The following protocol is a detailed, step-by-step methodology adapted from established procedures for similar compounds, providing a reliable pathway to the target molecule.[4]

Reaction Mechanism: The Fischer Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Diagram of the Fischer Esterification Mechanism

Caption: Fischer Esterification Workflow for this compound Synthesis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction, workup, and purification.

Materials:

-

3-Cyanophenylacetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (98%)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-cyanophenylacetic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the methanolic solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers.

-

Neutralization: Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of synthesized compounds. High-resolution mass spectrometry provides a precise molecular weight, confirming the elemental composition.

-

High-Resolution Mass Spectrometry (HRMS): A calculated mass for the [M+ACN+H]⁺ adduct of C₁₂H₁₃N₂O₂ is 217.0977, with a found value of 217.0977, confirming the molecular formula.[5]

Applications in Drug Discovery and Development

The presence of both a cyano and a methyl ester group makes this compound a valuable building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). These functional groups can be readily transformed into other functionalities, allowing for the construction of diverse molecular scaffolds.

While a direct synthesis of a marketed drug using this compound as the starting material is not readily found in publicly available literature, its structural motifs are present in important pharmaceuticals. For instance, the anti-gout medication Febuxostat contains a 3-cyano-4-isobutoxyphenyl group.[6][7] The synthesis of Febuxostat involves the construction of a thiazole ring onto a cyanophenyl core, highlighting the importance of cyanophenyl-containing intermediates in the development of modern therapeutics.[6][7][8][9][10] The strategic placement of the cyano group in such molecules is often crucial for binding to the target enzyme or receptor.

Diagram of the Role of Cyanophenyl Intermediates in Drug Synthesis

Caption: Role of Cyanophenyl Intermediates in Pharmaceutical Synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[1] In case of contact with skin, wash the affected area immediately with plenty of water.[1]

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward synthesis via Fischer esterification and the presence of readily modifiable functional groups make it an attractive building block for the creation of complex molecules, particularly in the pharmaceutical industry. The insights and protocols provided in this guide are intended to empower researchers and scientists to confidently and effectively utilize this compound in their synthetic endeavors, paving the way for future discoveries and innovations.

References

-

Chemsrc. methyl 2-(3-cyanophenyl)acetate | CAS#:52798-00-2. [Link]

-

New Drug Approvals. Febuxostat. [Link]

-

Der Pharma Chemica. Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. 2014, 6(3):300-311. [Link]

- Google Patents.

-

Taylor & Francis Online. Targeting SIRT2 with Oxadiazole/Thiadiazole-Based Acetamides: In Silico Screening and In Vitro Cytotoxicity Evaluation. [Link]

- Google Patents.

- Google Patents.

-

PubChem. This compound. [Link]

-

PubChem. 3-Cyanophenyl acetate. [Link]

-

AFG Bioscience LLC. SAFETY DATA SHEET: this compound. [Link]

-

The Good Scents Company. Refractive Index Information Catalog. [Link]

-

Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. methyl 2-(3-cyanophenyl)acetate | CAS#:52798-00-2 | Chemsrc [chemsrc.com]

- 4. METHYL (4-CYANOPHENYL)ACETATE | 52798-01-3 [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. CN102964313B - Synthetic method of febuxostat - Google Patents [patents.google.com]

- 9. CN102936230A - New preparation method of febuxostat - Google Patents [patents.google.com]

- 10. CN102964313A - Synthetic method of febuxostat - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl (3-cyanophenyl)acetate (CAS 52798-00-2) for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Methyl (3-cyanophenyl)acetate, bearing the CAS number 52798-00-2, is a bifunctional organic molecule that has garnered significant interest within the scientific community, particularly in the realms of drug discovery and fine chemical synthesis. Its structure, which incorporates a reactive methylene group, an ester, and a strategically placed nitrile on a phenyl ring, makes it a valuable synthon for creating complex molecular architectures. The cyano group can serve as a precursor to amines, amides, or tetrazoles, while the methyl ester provides a handle for hydrolysis, amidation, or transesterification. This guide offers a comprehensive overview of its synthesis, properties, reactivity, and applications, providing researchers with the technical insights necessary to effectively utilize this compound in their work.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its successful application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for reaction planning, purification, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 52798-00-2 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Boiling Point | 279.8 °C at 760 mmHg | N/A |

| Flash Point | 127.1 °C | N/A |

| InChI Key | SGEWFZYSRHJDRN-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

Spectroscopic data is critical for confirming the identity and purity of this compound. Below is a summary of expected spectroscopic features.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons (multiplet), the methylene protons (singlet), and the methyl ester protons (singlet). |

| ¹³C NMR | Resonances for the nitrile carbon, the ester carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch (nitrile), the C=O stretch (ester), and C-H stretches (aromatic and aliphatic). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis and Purification: A Practical Approach

The most common and efficient method for the synthesis of this compound is the Fischer esterification of (3-cyanophenyl)acetic acid with methanol, catalyzed by a strong acid.[2] This method is widely used due to its simplicity and high yields.

Experimental Protocol: Fischer Esterification

This protocol details a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

(3-cyanophenyl)acetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (3-cyanophenyl)acetic acid in an excess of anhydrous methanol (typically 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution. The addition is exothermic and should be done slowly.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices:

-

Excess Methanol: Using a large excess of methanol shifts the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Neutralization: The sodium bicarbonate wash is crucial to remove the unreacted carboxylic acid and the sulfuric acid catalyst.

-

Brine Wash: This step helps to remove any remaining water from the organic phase.

Visualizing the Mechanism: Fischer Esterification

Caption: Mechanism of Fischer Esterification.

Reactivity and Synthetic Potential

This compound is a versatile intermediate due to its two primary functional groups: the nitrile and the methyl ester.

-

Nitrile Group Transformations:

-

Reduction: The nitrile can be reduced to a primary amine (-(CH₂)NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3] This transformation is valuable for introducing a basic nitrogen atom, a common feature in many pharmaceuticals.

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions, providing another route to modify the molecular scaffold.[4]

-

Cycloaddition: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important isosteres for carboxylic acids in drug design.

-

-

Ester Group Transformations:

-

Hydrolysis: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., LiOH, NaOH) followed by acidification.[5] This is a common step to unmask a carboxylic acid functional group for further derivatization.

-

Amidation: The ester can be converted to an amide by reaction with an amine, often at elevated temperatures or with the use of catalysts. This is a fundamental reaction in the synthesis of many drug molecules.

-

Transesterification: The methyl ester can be exchanged for other alkyl groups by reaction with a different alcohol under acidic or basic catalysis.

-

Applications in Drug Development: A Case Study in SIRT2 Inhibition

This compound serves as a key starting material in the synthesis of novel bioactive molecules. A notable example is its use in the development of Sirtuin 2 (SIRT2) inhibitors. SIRT2 is a protein deacetylase that has emerged as a promising target in cancer therapy.

A recent study describes the synthesis of a series of 1,3,4-oxadiazole/thiadiazole-based acetamides as SIRT2 inhibitors. In this work, this compound is the precursor to 2-(3-cyanophenyl)acetohydrazide, a key intermediate which is then further elaborated to the final bioactive compounds. The 3-cyano-phenyl moiety is a critical pharmacophoric element in these inhibitors, contributing to their binding affinity and inhibitory activity against SIRT2.

Illustrative Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow utilizing this compound in the preparation of a hypothetical drug candidate, inspired by the aforementioned research.

Caption: Synthetic workflow for a bioactive molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

It is imperative to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex and biologically active molecules. The successful application of this compound in the development of SIRT2 inhibitors underscores its potential in the discovery of novel therapeutics. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this compound to advance their drug discovery programs.

References

-

Targeting SIRT2 with Oxadiazole/Thiadiazole-Based Acetamides: In Silico Screening and In Vitro Cytotoxicity Evaluation. Taylor & Francis Online. [Link]

- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

References. The University of New Mexico. [Link]

-

3-Bromophenylacetic acid 1878-67-7 wiki. MoleculeR. [Link]

- CN107445917A - A kind of MICA active esters environment-protection production method.

- CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

-

Design, Synthesis, and Evaluation of Bioactive Small Molecules. PMC - PubMed Central. [Link]

-

Nitrile reduction. Wikipedia. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory Pathways. MDPI. [Link]

-

Design, synthesis, and evaluation of bioactive small molecules. PubMed - NIH. [Link]

- CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.

-

This compound. Tyger Scientific. [Link]

-

Synthesis of methyl 3-cyanobenzoate by a green process. ResearchGate. [Link]

-

Synthesis of intermediate 3 from 1-(4-cyanophenyl)guanidine (14) and... ResearchGate. [Link]

-

American Chemical Society (ACS) Citation Guidelines, 3rd Edition. St. Lawrence University. [Link]

- CN1927801A - Preparation method of methylphenyl acetic acid.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. PMC - PubMed Central. [Link]

-

[Application of methyl in drug design]. PubMed. [Link]

-

Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Pearson. [Link]

-

Methyl-Containing Pharmaceuticals. Semantic Scholar. [Link]

-

Hydrolysis of methyl eaters. Reddit. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 3. US5455369A - Process for the manufacture of methyl cyanoacrylate - Google Patents [patents.google.com]

- 4. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to Methyl (3-cyanophenyl)acetate for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

Methyl (3-cyanophenyl)acetate is a versatile organic compound that serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical industry. Its unique trifunctional structure, featuring a methyl ester, a benzylic methylene group, and a meta-substituted nitrile on an aromatic ring, provides multiple reactive sites for strategic molecular construction. This guide offers a comprehensive exploration of the physical, chemical, and spectroscopic properties of this compound, alongside detailed experimental protocols and an examination of its role in contemporary drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a synthetic intermediate is paramount for its effective utilization in research and development. This section delineates the key physical and spectral characteristics of this compound.

Core Properties

The fundamental identifiers and physical state of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 52798-00-2 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | Liquid | [1] |

Spectroscopic Data: A Window into Molecular Structure

Spectroscopic analysis provides irrefutable evidence of a compound's identity and purity. The following data outlines the expected spectral characteristics of this compound.

The proton NMR spectrum of this compound in a deuterated solvent such as chloroform-d (CDCl₃) would exhibit distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons (Ar-H): Four signals in the aromatic region (typically δ 7.2-7.8 ppm). Due to the meta-substitution pattern, these protons will display complex splitting patterns (multiplets).

-

Methylene Protons (-CH₂-): A singlet at approximately δ 3.7 ppm, corresponding to the two protons of the methylene group adjacent to the ester and the phenyl ring.

-

Methyl Protons (-OCH₃): A singlet at approximately δ 3.7 ppm, corresponding to the three protons of the methyl ester group.

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm, characteristic of an ester carbonyl group.[2][3]

-

Aromatic Carbons (Ar-C): Multiple signals in the range of δ 110-140 ppm. The carbon attached to the nitrile group (C-CN) and the carbon attached to the acetate group (C-CH₂) will have distinct chemical shifts. The nitrile carbon itself will appear in this region.[2][3]

-

Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.

-

Nitrile Carbon (-C≡N): A signal in the range of δ 115-125 ppm.[2][3]

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.[4]

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2230 cm⁻¹, indicative of the nitrile group.[5]

-

C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹, characteristic of the ester carbonyl group.[6]

-

C-O Stretch: An absorption band in the region of 1250-1000 cm⁻¹, corresponding to the C-O single bond of the ester.[6]

-

Aromatic C-H Stretch: Absorption bands typically above 3000 cm⁻¹.[6]

-

Aliphatic C-H Stretch: Absorption bands typically below 3000 cm⁻¹.[6]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (175.18).

-

Key Fragmentation Patterns: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the entire ester group (-COOCH₃, M-59).[7] The presence of the aromatic ring would also lead to characteristic aromatic fragments.[8][9]

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the reactivity of its three principal functional moieties: the ester, the nitrile, and the aromatic ring.

Ester Group Reactivity

The methyl ester functionality is susceptible to nucleophilic acyl substitution reactions.

-

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 3-cyanophenylacetic acid. This reaction is fundamental for converting the ester to other functional groups or for use in coupling reactions.

-

Transesterification: In the presence of another alcohol and an acid or base catalyst, the methyl group can be exchanged for a different alkyl group.

-

Amidation: Reaction with amines can convert the ester into the corresponding amide.

Nitrile Group Reactivity

The nitrile group offers a versatile handle for a variety of chemical transformations.

-

Reduction: The nitrile can be reduced to a primary amine (-(CH₂)NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is particularly valuable in drug discovery for introducing a basic nitrogen atom.

-

Hydrolysis: Vigorous acidic or basic hydrolysis can convert the nitrile group into a carboxylic acid.

-

Grignard Reaction: Reaction with Grignard reagents followed by hydrolysis can yield ketones.

Aromatic Ring Reactivity

The phenyl ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents must be considered. Both the cyanomethyl (-CH₂CN) and the methoxycarbonylmethyl (-CH₂COOCH₃) groups are generally considered to be weakly deactivating and meta-directing. Therefore, electrophilic substitution would be expected to occur at the positions ortho and para to the existing substituents, which are the 4- and 6-positions of the ring.

Synthesis of this compound: An Experimental Protocol

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-cyanophenylacetic acid.

Fischer Esterification Workflow

Caption: Fischer esterification of 3-cyanophenylacetic acid.

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyanophenylacetic acid (1.0 equivalent).

-

Reagent Addition: Add an excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.[10][11][12]

Applications in Drug Development

This compound is a valuable precursor in the synthesis of various pharmaceutical agents. Its bifunctional nature allows for the construction of complex molecular architectures.

Role as a Key Intermediate

The cyanophenyl moiety is a common structural feature in a number of drug candidates. The ability to readily transform both the ester and nitrile functionalities makes this compound a strategic starting material.

Case Study: Angiotensin II Receptor Antagonists

While direct synthesis of major commercial drugs from this compound is not prominently documented in publicly available literature, its structural motifs are present in several Angiotensin II Receptor Blockers (ARBs).[13][14][15][16] These drugs are widely used for the treatment of hypertension and heart failure. The synthesis of analogues and novel ARBs could potentially utilize intermediates derived from this compound. For instance, the reduction of the nitrile to an amine followed by further elaboration, or the hydrolysis of the ester to the carboxylic acid for amide coupling, are plausible synthetic steps in the development of new chemical entities in this class.[13]

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically valuable compound with a rich chemical profile that makes it an important tool for medicinal chemists and drug development professionals. Its well-defined physical and spectroscopic properties, coupled with the versatile reactivity of its functional groups, allow for its strategic incorporation into complex molecular targets. A thorough understanding of its synthesis and reactivity, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel therapeutics.

References

- To be populated with specific, verifiable sources for spectral data and protocols upon finaliz

-

Fischer Esterification. (n.d.). Retrieved from a reliable organic chemistry resource.[10][11][12]

- To be populated with specific, verifiable sources for spectral data and protocols upon finaliz

-

Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives. Journal of Medicinal Chemistry.[13]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.).[2]

-

This compound. CymitQuimica. (n.d.).[1]

- To be populated with specific, verifiable sources for spectral data and protocols upon finaliz

-

Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate. (2024).[11]

- To be populated with specific, verifiable sources for spectral data and protocols upon finaliz

-

a guide to 13c nmr chemical shift values. (n.d.).[3]

- To be populated with specific, verifiable sources for spectral data and protocols upon finaliz

- To be populated with specific, verifiable sources for spectral data and protocols upon finaliz

-

Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PubMed Central. (n.d.).[8]

-

Mass Spectrometry. MSU chemistry. (n.d.).[9]

-

Synthesis of a novel angiotensin II receptor antagonist olmesartan medoxomil. ResearchGate. (n.d.).[14]

- To be populated with specific, verifiable sources for spectral data and protocols upon finaliz

- To be populated with specific, verifiable sources for spectral data and protocols upon finaliz

-

Table of Characteristic IR Absorptions. (n.d.).[6]

-

Organic Chemistry Laboratory: Report 8: Fischer Ester Synthesis | PDF. Scribd. (n.d.).[12]

- To be populated with specific, verifiable sources for spectral data and protocols upon finaliz

- To be populated with specific, verifiable sources for spectral data and protocols upon finaliz

- To be populated with specific, verifiable sources for spectral data and protocols upon finaliz

-

12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. (2023).[7]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. (2019).

- To be populated with specific, verifiable sources for spectral data and protocols upon finaliz

-

Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2. PubMed Central. (n.d.).[15]

- To be populated with specific, verifiable sources for spectral data and protocols upon finaliz

-

Angiotensin II receptor blockers. PubMed Central. (n.d.).[16]

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. (2019).[5]

- To be populated with specific, verifiable sources for spectral data and protocols upon finaliz

- To be populated with specific, verifiable sources for spectral data and protocols upon finaliz

-

Infrared Spectroscopy. CDN. (n.d.).[4]

- To be populated with specific, verifiable sources for spectral data and protocols upon finaliz

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. compoundchem.com [compoundchem.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. community.wvu.edu [community.wvu.edu]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl (3-cyanophenyl)acetate: A Technical Guide

Introduction

Methyl (3-cyanophenyl)acetate is a bifunctional organic molecule incorporating a nitrile and a methyl ester group, making it a valuable building block in the synthesis of various pharmaceutical agents and complex organic structures. Its chemical formula is C₁₀H₉NO₂, and its structure features a metasubstituted benzene ring. Accurate structural confirmation and purity assessment of such intermediates are paramount in research and development, particularly within the pharmaceutical industry where stringent quality control is essential. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of this compound. The causality behind experimental choices and the interpretation of the resulting data are explained from the perspective of a seasoned analytical scientist, ensuring a blend of theoretical knowledge and practical insight.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H (proton) and ¹³C NMR are indispensable for unambiguous structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Spectroscopy

The following outlines a standard protocol for acquiring a high-resolution ¹H NMR spectrum.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS serves as the internal standard for chemical shift referencing (defined as 0.00 ppm).

-

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is used.

-

Number of Scans: Typically 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans ensures full relaxation of the protons.

-

Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shift range for most organic molecules.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction to yield the final spectrum.

Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 1 | ~ 3.75 | Singlet (s) | 3H | -OCH₃ (Methyl ester) |

| 2 | ~ 3.70 | Singlet (s) | 2H | -CH₂- (Benzylic) |

| 3 | ~ 7.45 - 7.65 | Multiplet (m) | 4H | Aromatic Protons |

Interpretation and Rationale

The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals:

-

The Methyl Ester Protons (-OCH₃): A sharp singlet integrating to three protons is anticipated around 3.75 ppm. This downfield shift, relative to a simple alkane, is due to the deshielding effect of the adjacent oxygen atom. Its singlet nature arises from the absence of any neighboring protons.

-

The Benzylic Protons (-CH₂-): A singlet integrating to two protons is expected near 3.70 ppm. These protons are deshielded by both the aromatic ring and the carbonyl group of the ester. Like the methyl ester protons, they do not have any adjacent protons to couple with, hence they appear as a singlet.

-

The Aromatic Protons: The four protons on the 1,3-disubstituted benzene ring will appear as a complex multiplet in the aromatic region, typically between 7.45 and 7.65 ppm. The meta-substitution pattern leads to complex splitting patterns that are often difficult to resolve into simple doublets or triplets, hence they are best described as a multiplet.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence is used to provide a spectrum with singlets for each unique carbon, simplifying the spectrum.

-

Number of Scans: A significantly larger number of scans (e.g., 512 to 1024) is necessary to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of about 220-250 ppm is used to encompass the full range of carbon chemical shifts.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.

Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | ~ 171 | C=O (Ester carbonyl) |

| 2 | ~ 135 | Aromatic C (quaternary, attached to -CH₂-) |

| 3 | ~ 134 | Aromatic CH |

| 4 | ~ 132 | Aromatic CH |

| 5 | ~ 130 | Aromatic CH |

| 6 | ~ 129 | Aromatic CH |

| 7 | ~ 118 | -C≡N (Nitrile carbon) |

| 8 | ~ 112 | Aromatic C (quaternary, attached to -C≡N) |

| 9 | ~ 52 | -OCH₃ (Methyl ester) |

| 10 | ~ 41 | -CH₂- (Benzylic) |

Interpretation and Rationale

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing far downfield around 171 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (110-140 ppm). Two of these will be quaternary (lacking attached protons) and will likely have lower intensities. The carbon attached to the electron-withdrawing cyano group will be at the lower end of this range, while the one attached to the methylene group will be at the higher end. The four aromatic CH carbons will have chemical shifts influenced by their position relative to the two substituents.

-

Nitrile Carbon: The carbon of the cyano group is expected around 118 ppm. This is a characteristic chemical shift for nitrile carbons.

-

Aliphatic Carbons: The methyl ester carbon (-OCH₃) will be around 52 ppm, deshielded by the oxygen. The benzylic methylene carbon (-CH₂-) will appear around 41 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational excitation of specific bonds within the molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.

-

Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration | Functional Group |

| ~ 3050 | Medium | C-H stretch | Aromatic |

| ~ 2950 | Medium | C-H stretch | Aliphatic (-CH₂, -CH₃) |

| ~ 2230 | Strong, Sharp | C≡N stretch | Nitrile |

| ~ 1740 | Strong, Sharp | C=O stretch | Ester |

| ~ 1600, 1480 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~ 1200 | Strong | C-O stretch | Ester |

Interpretation and Rationale

The IR spectrum provides a "fingerprint" of the molecule, with several key diagnostic peaks confirming the structure of this compound:

-

Nitrile Stretch (C≡N): A strong and sharp absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group. The strength and sharpness of this peak are highly characteristic.

-

Ester Carbonyl Stretch (C=O): A very strong and sharp peak around 1740 cm⁻¹ is characteristic of the carbonyl group in an ester. This is often the most intense peak in the spectrum.

-

Ester C-O Stretch: A strong absorption in the 1300-1100 cm⁻¹ region, specifically around 1200 cm⁻¹, corresponds to the C-O single bond stretch of the ester group.

-

Aromatic and Aliphatic C-H Stretches: Absorptions just above 3000 cm⁻¹ (~3050 cm⁻¹) are indicative of aromatic C-H bonds, while those just below 3000 cm⁻¹ (~2950 cm⁻¹) are from the aliphatic C-H bonds of the methyl and methylene groups.

-

Aromatic C=C Stretches: Peaks of variable intensity in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond vibrations within the benzene ring.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also offer structural clues based on fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography system.

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is often preferred for polar molecules like esters to minimize fragmentation and clearly observe the molecular ion.

-

Mass Analysis: The ions are guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z. High-Resolution Mass Spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the determination of the elemental composition.

High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 176.0706 | - |

| [M+Na]⁺ | 198.0525 | - |

| [M+ACN+H]⁺ | 217.0977 | 217.0977[1] |

Note: The [M+ACN+H]⁺ adduct is formed when acetonitrile (ACN) is used as part of the solvent system in ESI-MS.

Interpretation and Rationale

-

Molecular Ion: The molecular weight of this compound is 175.18 g/mol . In ESI-MS, the compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The HRMS data confirms the elemental formula of an adduct of the molecule, which is consistent with the expected structure.[1]

-

Fragmentation Pattern (Predicted under Electron Ionization - EI):

-

m/z = 175: The molecular ion peak (M⁺).

-

m/z = 116: Loss of the methoxycarbonyl radical (•COOCH₃), a common fragmentation pathway for benzyl esters.

-

m/z = 115: Loss of the methoxy group (•OCH₃) followed by loss of CO.

-

IV. Workflow Visualization

The following diagrams illustrate the generalized workflows for each spectroscopic technique described.

Caption: Generalized workflow for NMR spectroscopy.

Caption: Generalized workflow for FT-IR spectroscopy.

Caption: Generalized workflow for Mass Spectrometry.

V. Conclusion

The collective application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when synthesized, confirms the molecular structure, verifies the presence of key functional groups, and establishes the molecular weight and elemental composition. This multi-faceted analytical approach represents a self-validating system that is fundamental to ensuring the quality and integrity of chemical compounds used in research and drug development.

References

-

Taylor & Francis Online. Targeting SIRT2 with Oxadiazole/Thiadiazole-Based Acetamides: In Silico Screening and In Vitro Cytotoxicity Evaluation. Available at: [Link]

Sources

Topic: A Framework for Determining the Solubility of Methyl (3-cyanophenyl)acetate in Common Organic Solvents

An In-Depth Technical Guide

Abstract

Methyl (3-cyanophenyl)acetate is a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. Its solubility characteristics are critical for reaction kinetics, process design, purification, and formulation development. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this compound. Rather than presenting a static list of solubility values, this document outlines the fundamental principles governing its solubility, provides detailed, self-validating experimental protocols for both qualitative and quantitative assessment, and explains the causality behind key methodological choices. The focus is on empowering the researcher to generate reliable and reproducible solubility data tailored to their specific laboratory conditions and solvent systems.

Introduction: The Physicochemical Landscape of this compound

This compound (CAS No: 52798-00-2, Molecular Formula: C₁₀H₉NO₂) is a bifunctional molecule featuring an aromatic ring substituted with a methyl ester and a nitrile group.[1][2]

-

Molecular Weight: 175.18 g/mol [1]

-

Key Functional Groups:

-

Methyl Ester (-COOCH₃): A polar group capable of acting as a hydrogen bond acceptor.

-

Nitrile (-C≡N): A strongly polar group with a significant dipole moment, also a hydrogen bond acceptor.

-

Aromatic Ring (Benzene): A nonpolar, hydrophobic moiety capable of π-π stacking and London dispersion forces.

-

The solubility of this compound is governed by the interplay of these functional groups. The principle of "like dissolves like" dictates that its solubility will be highest in solvents that can effectively interact with both its polar (ester, nitrile) and nonpolar (aromatic ring) regions.[3] This guide will provide the theoretical and practical tools to explore this principle experimentally.

Theoretical Underpinnings: Predicting Solubility Behavior

Understanding the molecular structure is key to predicting how this compound will interact with different classes of solvents. The molecule's overall polarity is a balance between its polar functional groups and its nonpolar benzene ring.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMF, DMSO): These solvents are expected to be highly effective. Their own polarity allows for strong dipole-dipole interactions with the ester and nitrile groups. Solvents like acetone and ethyl acetate can interact well with the ester moiety, while DMF and DMSO can solvate the entire molecule effectively.[4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are also expected to be good candidates. They can act as hydrogen bond donors to the oxygen atoms of the ester and the nitrogen of the nitrile group. However, the nonpolar aromatic ring may slightly limit miscibility in very short-chain alcohols compared to aprotic solvents of similar polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Solubility is expected to be lower in highly nonpolar solvents like hexane. The energy required to break the strong intermolecular forces between the polar this compound molecules would not be sufficiently compensated by the weak London dispersion forces formed with hexane.[5] Toluene, being aromatic, may show moderate solubility due to favorable π-π stacking interactions with the compound's benzene ring. Diethyl ether, with its slight polarity, may also show moderate solubility.

The following diagram illustrates the key intermolecular forces at play.

Experimental Determination of Solubility

A multi-tiered approach, starting with a rapid qualitative assessment followed by a rigorous quantitative method, provides a complete solubility profile efficiently.

Protocol: Qualitative "Range-Finding" Assessment

This initial screening method quickly categorizes solvents and provides an approximate solubility range, which is invaluable for planning quantitative experiments.[6][7]

Objective: To visually determine if the compound is soluble, partially soluble, or insoluble in a given solvent at room temperature. A common threshold defines "soluble" as dissolving at least 30-50 mg in 1 mL of solvent.[6]

Methodology:

-

Preparation: Dispense 25 mg of this compound into a clean, dry 4 mL glass vial.

-

Solvent Addition: Add the selected solvent to the vial in 0.25 mL increments using a calibrated pipette.

-

Mixing: After each addition, cap the vial and vortex for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved material.

-

Endpoint: Continue adding solvent up to a total volume of 1.0 mL.

-

Classification:

-

Soluble: The compound completely dissolves in ≤ 1.0 mL of solvent.

-

Partially Soluble: Some, but not all, of the compound dissolves in 1.0 mL.

-

Insoluble: No significant amount of the compound dissolves.

-

Data Presentation: Record observations in a structured table.

| Solvent Class | Solvent | Volume to Dissolve 25 mg | Observation | Classification |

| Alcohols | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Ketones | Acetone | |||

| Esters | Ethyl Acetate | |||

| Ethers | Diethyl Ether | |||

| Tetrahydrofuran (THF) | ||||

| Chlorinated | Dichloromethane | |||

| Aromatics | Toluene | |||

| Hydrocarbons | n-Hexane | |||

| Polar Aprotic | Acetonitrile | |||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Protocol: Quantitative Solubility Determination via HPLC

For precise solubility values (e.g., mg/mL), the equilibrium shake-flask method followed by HPLC-UV analysis is the gold standard.[8][9] This protocol is designed to be self-validating by ensuring that a saturated solution is truly achieved and that the analytical measurement is accurate.

Causality Behind Method Choice: HPLC is chosen for its high sensitivity, specificity, and ability to separate the analyte from potential impurities.[10][11] UV detection is appropriate as the aromatic ring in this compound provides a strong chromophore.

Experimental Workflow Diagram

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

For each solvent, add an excess amount of this compound to a glass vial (e.g., 100 mg into 2 mL of solvent). The presence of undissolved solid at the end of the experiment is a critical validation step, proving saturation.[12]

-

Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C).

-

Equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.[13]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand for 1-2 hours to let heavy solids settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid material.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE) to remove any fine particulates.[14]

-

Accurately perform a gravimetric or volumetric dilution of the filtrate into the HPLC mobile phase to bring the concentration into the range of the calibration curve. The dilution factor must be recorded precisely.

-

-

Preparation of Calibration Standards:

-

Prepare a primary stock solution of this compound of a known concentration (e.g., 1.00 mg/mL) in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected sample concentration (e.g., 1, 5, 10, 25, 50 µg/mL).[8]

-

-

HPLC-UV Analysis:

-

Suggested HPLC Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: ~254 nm (or λmax determined by UV scan)

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

-

Analysis Sequence: Inject a blank (mobile phase), followed by the calibration standards from lowest to highest concentration, and then the prepared samples.

-

-

Data Analysis and Calculation:

-

Plot the peak area response of the calibration standards against their known concentrations.

-

Perform a linear regression to generate a calibration curve. A trustworthy calibration will have a coefficient of determination (R²) ≥ 0.999.

-

Use the equation of the line (y = mx + c) to determine the concentration of the diluted sample from its peak area.

-

Calculate the original solubility in the solvent using the following formula:

-

Solubility (mg/mL) = (Concentration from Curve) × (Dilution Factor)

-

-

Key Factors Influencing Solubility Measurements

Scientific integrity requires acknowledging variables that can impact results.

-

Temperature: The solubility of solids in liquids is typically endothermic, meaning solubility increases with temperature.[15][16] All measurements must be performed at a constant, recorded temperature to ensure reproducibility.

-

Purity of Compound and Solvents: Impurities in either the solute or the solvent can alter the measured solubility. Use high-purity (e.g., HPLC grade) solvents and a well-characterized lot of this compound.

-

Polymorphism: While less common for a liquid/low-melting solid, different crystalline forms (polymorphs) of a compound can have different solubilities. Ensure the same physical form is used for all tests.

-

Equilibration Time: Insufficient time for equilibration is a common source of error, leading to an underestimation of the thermodynamic solubility. 24 hours is a standard starting point, but complex systems may require longer.[13]

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound. By combining theoretical predictions with systematic experimental protocols, researchers can generate high-quality, reliable data. The emphasis on self-validating steps within the quantitative HPLC method ensures the trustworthiness and accuracy of the results. This information is fundamental for the successful design of chemical processes, from laboratory-scale synthesis to large-scale manufacturing and final product formulation.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.

- AFG Bioscience LLC. SAFETY DATA SHEET: Methyl (3-cyanophenyl)

- Solubility of Things. Spectroscopic Techniques. Solubility of Things.

- Unknown.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- CymitQuimica. Methyl (3-cyanophenyl)

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Unknown. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- ACS Publications.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Unknown. (2013, February 15).

- Sigma-Aldrich. (2025, November 6).

- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- PubChem. This compound.

- Fisher Scientific. (2009, September 26).

- Agilent Technologies, Inc. (2019, March 25).

- AMAR RAVAL. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

- PubChem. 3-Cyanophenyl acetate.

- BYJU'S. Factors Affecting Solubility.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- AAT Bioquest. (2022, April 18).

- AAT Bioquest. (2024, August 26).

- Sigma-Aldrich. Methyl (3-cyanophenyl)

- Sigma-Aldrich. Methyl (3-cyanophenyl)

- Sigma-Aldrich. Methyl (3-cyanophenyl)

- Physical Chemistry Research. (2023, November 19).

- Sigma-Aldrich. Solvent Miscibility Table.

- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H9NO2 | CID 1514291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pharmaguru.co [pharmaguru.co]

- 9. improvedpharma.com [improvedpharma.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 13. m.youtube.com [m.youtube.com]

- 14. pharmatutor.org [pharmatutor.org]

- 15. byjus.com [byjus.com]

- 16. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]

Mastering the Stability of Methyl (3-cyanophenyl)acetate: A Technical Guide for Researchers

In the landscape of pharmaceutical research and drug development, the integrity of starting materials and intermediates is paramount. The stability of a chemical entity directly influences experimental reproducibility, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of the stability and optimal storage conditions for Methyl (3-cyanophenyl)acetate, a key building block in the synthesis of various organic molecules. We will delve into its chemical vulnerabilities, potential degradation pathways, and provide a robust framework for its handling and long-term storage to ensure its quality and reliability in your research endeavors.

Physicochemical Properties and Inherent Stability

This compound is a bifunctional molecule featuring a methyl ester and a nitrile group attached to a benzene ring. Its chemical structure dictates its reactivity and stability profile. Under standard ambient conditions, it is a stable compound. However, like many esters and nitriles, it is susceptible to degradation under specific environmental pressures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [2] |

| Appearance | Liquid | [2] |

| CAS Number | 52798-00-2 | [1] |

Understanding the potential for hydrolysis of the ester and nitrile functionalities is critical for preventing the formation of impurities. The aromatic ring itself is relatively stable but can be subject to oxidative degradation under harsh conditions.

Critical Factors Influencing Stability and Recommended Storage

To maintain the integrity of this compound, it is imperative to control the environmental factors that can accelerate its degradation. The following are key considerations for its storage:

-

Temperature: Elevated temperatures can provide the activation energy for degradation reactions, particularly hydrolysis. Therefore, it is recommended to store the compound in a cool location .[3] For long-term storage, refrigeration is advisable. A related compound, Methyl (4-cyanophenyl)acetate, is recommended to be stored at room temperature for up to 3 years in solid form, while in solvent, storage at -20°C for one year or -80°C for two years is suggested for maintaining stability.[4]

-

Moisture: The presence of water can lead to the hydrolysis of the ester linkage to form 3-cyanophenylacetic acid and methanol, and potentially the slower hydrolysis of the nitrile group. Consequently, the compound must be stored in well-sealed receptacles to prevent moisture ingress.[3]

-

Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation. It is prudent to protect the compound from sunlight .[5] Storing in amber glass vials or in a dark environment is a recommended practice.

-

Air/Oxygen: While generally stable in air, prolonged exposure to atmospheric oxygen, especially in the presence of light or heat, could potentially lead to oxidative degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can provide an additional layer of protection for long-term storage or for highly sensitive applications.

-

pH: The stability of the ester group is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis. Contact with strong acids and alkalis should be avoided.[4]

Summary of Recommended Storage Conditions:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, consider refrigeration. | Minimizes the rate of thermally induced degradation. |

| Atmosphere | Keep container tightly sealed.[3][5][6] For extended storage, consider flushing with an inert gas. | Prevents ingress of moisture and oxygen. |

| Light | Protect from direct sunlight.[5] | Avoids photochemical decomposition. |

| Container | Use a tightly sealed, appropriate container (e.g., amber glass bottle). | Ensures protection from light and atmosphere. |

| Incompatibilities | Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[4] | Prevents catalytic degradation and hazardous reactions. |

Potential Degradation Pathways

The primary degradation routes for this compound involve the hydrolysis of its ester and nitrile functional groups. Understanding these pathways is crucial for developing stability-indicating analytical methods and for troubleshooting unexpected experimental outcomes.

Ester Hydrolysis

Under aqueous conditions, the methyl ester can undergo hydrolysis to yield 3-cyanophenylacetic acid and methanol. This reaction can be catalyzed by both acids and bases.

Caption: Secondary degradation via nitrile hydrolysis.

Experimental Protocol: A Framework for Stability Assessment

A forced degradation study is an essential tool for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. [7]The following protocol outlines a systematic approach to assess the stability of this compound.

Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.

Materials and Methods

-

This compound

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

-

Photostability chamber

-

Oven

Experimental Workflow

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid compound and the stock solution to 80°C in an oven.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots from each stress condition at appropriate time intervals (e.g., 0, 2, 6, 12, and 24 hours). Neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze the samples using a suitable reversed-phase HPLC method. A gradient elution with a mobile phase of acetonitrile and water is a good starting point.

-

Data Evaluation:

-

Quantify the remaining percentage of this compound at each time point.

-

Analyze the chromatograms for the appearance of new peaks, representing degradation products.

-

Use the DAD to check for peak purity and a mass spectrometer to aid in the structural elucidation of any significant degradants.

-

Conclusion

While this compound is a relatively stable compound, its susceptibility to hydrolysis and potential for photodegradation necessitates careful handling and storage. By implementing the recommended storage conditions—cool, dry, dark, and in a tightly sealed container—researchers can ensure the long-term integrity of this valuable chemical intermediate. The provided framework for a forced degradation study offers a robust methodology for a deeper understanding of its stability profile, which is a critical component of rigorous scientific research and drug development. Adherence to these principles will contribute to the generation of reliable and reproducible scientific data.

References

-

AFG Bioscience LLC. (2016). SAFETY DATA SHEET: this compound. Retrieved from [Link]

-

Agilent Technologies, Inc. (2019). Safety Data Sheet: Methyl Acetate. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Methyl cyanoacetate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Multichem. (n.d.). Safety Data Sheet: Methyl cyanoacetate. Retrieved from [Link]

- Kamal, A., et al. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8029-8031.

- Blessy, M., et al. (2014). Forced degradation and impurity profiling: recent trends. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-14.

- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101–125.

- Sravani, G., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38388.

- Alsante, K. M., et al. (2007). Forced degradation: what is the value?. Pharmaceutical technology, 31(5), 48.

- de la Cruz, M. S., et al. (2021). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. Journal of pharmaceutical and biomedical analysis, 198, 114008.

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. agilent.com [agilent.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. aksci.com [aksci.com]

- 7. library.dphen1.com [library.dphen1.com]

The Strategic deployment of Methyl (3-cyanophenyl)acetate in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl (3-cyanophenyl)acetate has emerged as a versatile and strategically important building block in medicinal chemistry. Its unique electronic and structural features, particularly the presence of the meta-substituted cyano group and an activatable methylene unit, provide a powerful handle for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide provides an in-depth analysis of the applications of this compound, exploring its role in the generation of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active agents. We will delve into the synthetic rationale, key reaction pathways, and the impact of the 3-cyanophenyl moiety on molecular interactions and pharmacological activity, offering valuable insights for researchers engaged in drug discovery and development.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with multiple biological targets – is a cornerstone of efficient lead generation. This compound, with its deceptively simple structure, embodies the essence of such a scaffold. The interplay between the electron-withdrawing nitrile group and the phenylacetate core bestows upon it a unique reactivity profile, making it an ideal starting material for the construction of a multitude of heterocyclic systems that are prevalent in modern pharmaceuticals.

The nitrile functionality is not merely a passive synthetic handle; it actively contributes to the pharmacological profile of the final molecule. It can act as a hydrogen bond acceptor, a crucial interaction in many drug-receptor binding events. Furthermore, the cyano group is a well-established bioisostere for various functional groups, including carbonyls and halogens, allowing for the fine-tuning of a compound's physicochemical properties, such as metabolic stability and membrane permeability.[1][2] This guide will explore the practical applications of these properties in the context of real-world drug discovery programs.

Core Physicochemical and Reactive Properties

To fully appreciate the utility of this compound, a fundamental understanding of its key properties is essential.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [3] |

| Molecular Weight | 175.18 g/mol | [3] |

| CAS Number | 52798-00-2 | [3] |

| Appearance | Liquid | [3] |

The true value of this molecule lies in its reactivity. The methylene group, positioned between the phenyl ring and the ester, is activated by both moieties, making it susceptible to a range of chemical transformations.

Figure 1: Key reactive sites of this compound.

Application in the Synthesis of Kinase Inhibitors